

Oleyl Alcohol Solubility in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Oleyl Alcohol**

Cat. No.: **B041930**

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Abstract

This technical guide provides a comprehensive analysis of the solubility of **oleyl alcohol**, a C18 unsaturated fatty alcohol, in various organic solvents. Intended for researchers, scientists, and professionals in drug development and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed examination of the molecular characteristics of **oleyl alcohol** that govern its solubility, a compilation of available quantitative solubility data, and a robust, step-by-step protocol for the experimental determination of solubility. The guide aims to serve as an essential resource for leveraging the unique properties of **oleyl alcohol** in applications ranging from pharmaceutical excipients to advanced material science.

Introduction: The Versatility of Oleyl Alcohol

Oleyl alcohol ((Z)-9-Octadecen-1-ol) is a long-chain, monounsaturated fatty alcohol derived from the reduction of oleic acid, commonly sourced from natural fats and oils like olive oil and beef fat.^[1] Its molecular structure, featuring a long C18 hydrocarbon tail and a polar hydroxyl (-OH) head group, imparts an amphiphilic character that makes it a highly versatile compound across numerous industries.

In the pharmaceutical and cosmetic sectors, **oleyl alcohol** is prized as an emollient, emulsifier, viscosity-increasing agent, and solvent.^[2] A critical application, particularly in drug development, is its role as a skin penetration enhancer.^{[3][4]} By fluidizing the lipid bilayers of the stratum corneum, it facilitates the transdermal delivery of active pharmaceutical ingredients

(APIs).^[4] This function is directly dependent on its interaction with and solubility in other formulation components, making a thorough understanding of its solubility profile essential for optimizing product efficacy and stability.

This guide delves into the core principles governing **oleyl alcohol**'s solubility, provides a centralized resource of its solubility in common organic solvents, and equips the researcher with the methodology to precisely determine these parameters.

Physicochemical Principles of Oleyl Alcohol Solubility

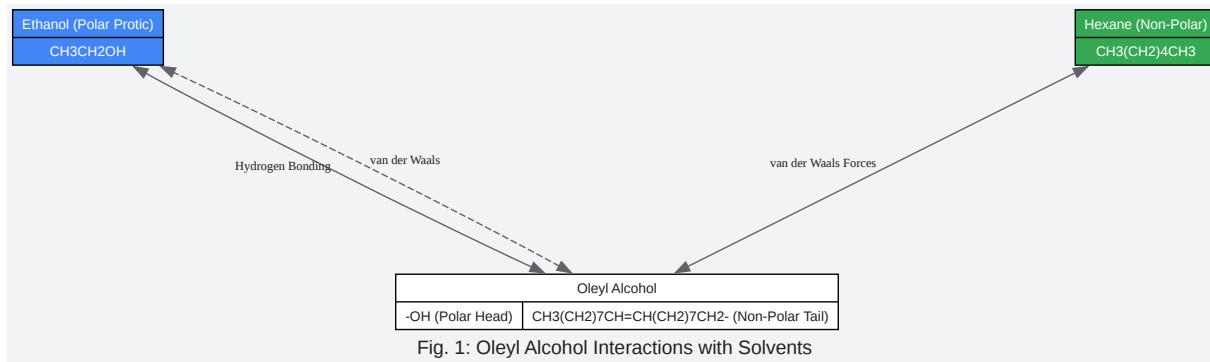
The solubility of **oleyl alcohol** is dictated by its unique molecular structure: a long, non-polar hydrocarbon chain and a single, polar hydroxyl group. This dual nature is the key to its behavior in different solvents. The fundamental principle of "like dissolves like" is the primary predictor of its solubility.

- Non-Polar Interactions: The 18-carbon chain, with its cis-double bond, is hydrophobic and lipophilic. This extensive non-polar region allows for strong van der Waals forces (London dispersion forces) with non-polar organic solvents. Consequently, **oleyl alcohol** is readily soluble in solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents.^{[5][6]} The presence of the double bond introduces a "kink" in the chain, preventing the close packing that occurs in its saturated counterpart, stearyl alcohol, which contributes to its liquid state at room temperature.^[1]
- Polar Interactions: The terminal hydroxyl (-OH) group is polar and capable of forming hydrogen bonds. This allows for favorable interactions with polar protic solvents such as lower-chain alcohols (e.g., ethanol, methanol).^[6] The hydrogen bonding capability of the hydroxyl group can interact with the hydroxyl group of ethanol, for example, while the non-polar tail interacts with ethanol's ethyl group.

This amphiphilic nature means **oleyl alcohol** is miscible with a wide array of organic solvents but is practically insoluble in water, a highly polar solvent where the energetic cost of disrupting the water's extensive hydrogen-bonding network is too high for the single -OH group to overcome.^{[2][5]}

Visualizing Intermolecular Interactions

The following diagram illustrates the molecular interactions governing **oleyl alcohol**'s solubility in both polar and non-polar solvent environments.



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Caption: Intermolecular forces between **oleyl alcohol** and solvents.

Quantitative Solubility Data

While **oleyl alcohol** is widely described as soluble or miscible with many organic solvents, precise quantitative data can be sparse in consolidated literature.^[2] The following table compiles available data and qualitative descriptions from various technical sources. It is critical to note that for specific applications, especially in regulated environments like pharmaceuticals, experimental verification is paramount.

| Organic Solvent | Chemical Class | Relative Polarity | Quantitative Solubility | Qualitative Description | Reference(s) |
|---------------------------|-----------------------|-------------------|----------------------------------|---------------------------|--------------|
| Ethanol | Polar Protic Alcohol | 0.654 | ~30 mg/mL | Soluble, Miscible | [2][3][6] |
| Methanol | Polar Protic Alcohol | 0.762 | Data not specified | Miscible | [2] |
| Isopropanol | Polar Protic Alcohol | 0.546 | Data not specified | Soluble | [4] |
| Diethyl Ether | Polar Aprotic Ether | 0.117 | Data not specified | Soluble, Miscible | [2][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | ~30 mg/mL | Soluble | [3] |
| Dimethyl Formamide (DMF) | Polar Aprotic | 0.386 | ~30 mg/mL | Soluble | [3] |
| Carbon Tetrachloride | Non-Polar Halogenated | N/A | Data not specified | Slightly Soluble/Miscible | [5][6] |
| Hexane | Non-Polar Hydrocarbon | 0.009 | Data not specified | Soluble | [6] |
| Toluene | Non-Polar Aromatic | 0.099 | Data not specified | Soluble | [6] |
| Water | Highly Polar Protic | 1.000 | 7.0×10^{-2} mg/L (est.) | Insoluble, Immiscible | [2][5] |

Relative polarity values are provided for context where available.[7]

Experimental Protocol for Determining Equilibrium Solubility

For novel solvent systems or when precise concentration limits are required, the Shake-Flask method is the gold-standard for determining equilibrium solubility.^[8] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.

Principle

An excess amount of the solute (**oleyl alcohol**) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the excess undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

- **Oleyl Alcohol:** High purity grade (e.g., ≥95%)
- Solvents: HPLC or analytical grade
- Glass Vials: With PTFE-lined screw caps
- Constant Temperature Orbital Shaker or Water Bath
- Analytical Balance
- Pipettes and Syringes
- Syringe Filters: Chemically compatible (e.g., PTFE for organic solvents)
- Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
- Volumetric Flasks and Glassware

Step-by-Step Methodology

- Preparation of Standards for Calibration:
 - Accurately prepare a series of standard solutions of **oleyl alcohol** in the chosen solvent.

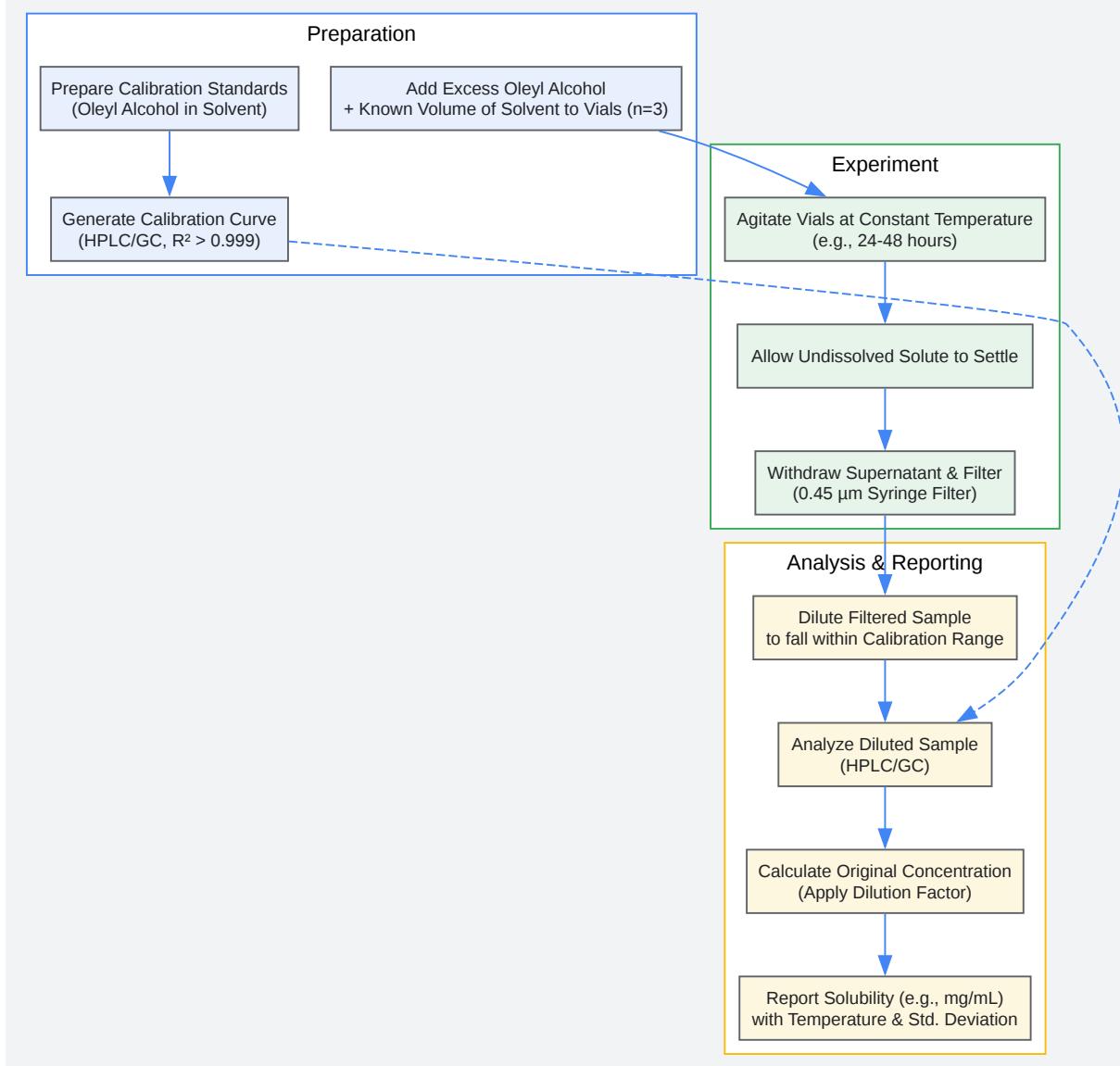
- The concentration range should bracket the expected solubility. A typical range might be 0.1 mg/mL to 50 mg/mL.
- Analyze these standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an acceptable correlation coefficient ($R^2 > 0.999$).
- Equilibrium Sample Preparation (Shake-Flask):
 - Add an excess amount of **oleyl alcohol** to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. For a 5 mL solvent volume, adding ~500 mg of **oleyl alcohol** is typically sufficient.
 - Accurately pipette a known volume (e.g., 5.0 mL) of the organic solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
 - Prepare at least three replicate samples ($n=3$) for each solvent.
- Equilibration:
 - Place the vials in the constant temperature shaker/water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
 - Agitate the samples for a predetermined period. A minimum of 24-48 hours is standard to ensure equilibrium is reached.[9][10] A preliminary time-course study (analyzing samples at 12, 24, 48, and 72 hours) is recommended to definitively establish the required equilibration time for a new system. Equilibrium is reached when subsequent measurements show no significant increase in concentration.
- Sample Analysis:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved **oleyl alcohol** settle.
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.

- Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.[11]
- Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Analyze the diluted samples via HPLC or GC.

- Data Calculation and Reporting:
 - Using the calibration curve, determine the concentration of **oleyl alcohol** in the diluted sample.
 - Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL or g/100mL.
 - Report the average solubility and standard deviation of the triplicate measurements. The temperature at which the measurement was performed must always be reported.

Experimental Workflow Diagram

Fig. 2: Shake-Flask Solubility Determination Workflow

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Caption: A logical workflow for the shake-flask solubility method.

Conclusion

The solubility of **oleyl alcohol** is a critical parameter that underpins its functionality in a multitude of applications, from enhancing drug delivery to defining the texture of cosmetic creams.^[1] Its amphiphilic structure renders it soluble in a broad spectrum of polar and non-polar organic solvents while remaining insoluble in water. This guide has provided a foundational understanding of the principles governing this behavior, a compilation of known solubility data, and a detailed, authoritative protocol for its experimental determination. By employing systematic methodologies like the shake-flask method, researchers and formulation scientists can obtain the precise, reliable data necessary to harness the full potential of this versatile fatty alcohol.

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